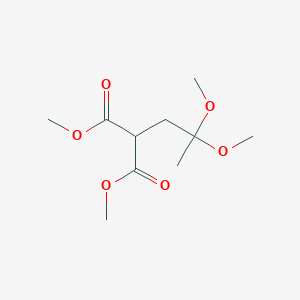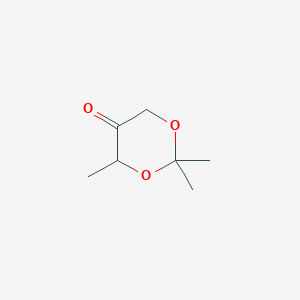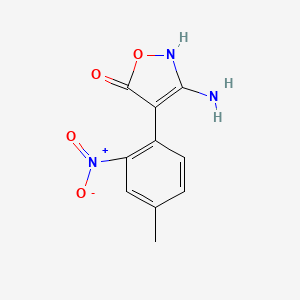
Dimethyl (2,2-dimethoxypropyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2,2-dimethoxypropyl)propanedioate is an organic compound with the molecular formula C9H16O6. It is a derivative of propanedioic acid and is characterized by the presence of two methoxy groups attached to a propyl chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,2-dimethoxypropyl)propanedioate typically involves the reaction of dimethyl malonate with 2,2-dimethoxypropane. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation and crystallization.
化学反応の分析
Types of Reactions
Dimethyl (2,2-dimethoxypropyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl (2,2-dimethoxypropyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Dimethyl (2,2-dimethoxypropyl)propanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also participate in acid-catalyzed reactions, where the methoxy groups are hydrolyzed to form corresponding alcohols and acids.
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
2,2-Dimethoxypropane: Used as a reagent in organic synthesis, particularly in the formation of acetonides.
Dimethyl propargylmalonate: Another ester derivative with applications in organic synthesis.
Uniqueness
Dimethyl (2,2-dimethoxypropyl)propanedioate is unique due to its specific structure, which allows for a variety of chemical transformations. Its dual methoxy groups provide versatility in synthetic applications, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
133494-04-9 |
|---|---|
分子式 |
C10H18O6 |
分子量 |
234.25 g/mol |
IUPAC名 |
dimethyl 2-(2,2-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C10H18O6/c1-10(15-4,16-5)6-7(8(11)13-2)9(12)14-3/h7H,6H2,1-5H3 |
InChIキー |
YKZLXTQLBZYHLA-UHFFFAOYSA-N |
正規SMILES |
CC(CC(C(=O)OC)C(=O)OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)


